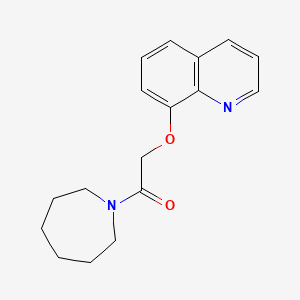
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone, also known as AQE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is not fully understood. However, studies have suggested that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone may exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone research, including further exploration of its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, studies are needed to determine the optimal dosage and toxicity profile of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone for clinical use.
In conclusion, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis and potential therapeutic benefits make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use for clinical applications.
Méthodes De Synthèse
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can be synthesized through a multistep process involving the reaction of 2-chloroquinoline-8-carbaldehyde with azepane in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including alkylation and oxidation, to yield 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has shown promise in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in treating neurodegenerative diseases and inflammatory disorders.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-11-3-1-2-4-12-19)13-21-15-9-5-7-14-8-6-10-18-17(14)15/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEXRALIPXJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

